PF-3845

Catalog No.
S548735
CAS No.
1196109-52-0
M.F
C24H23F3N4O2
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3845

CAS Number

1196109-52-0

Product Name

PF-3845

IUPAC Name

N-pyridin-3-yl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]piperidine-1-carboxamide

Molecular Formula

C24H23F3N4O2

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32)

InChI Key

NBOJHRYUGLRASX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

PF 3845, PF-3845, PF3845

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4

The exact mass of the compound N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide is 456.17731 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3845 is a highly potent, orally bioavailable, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), functioning by covalently carbamylating the enzyme's active-site serine nucleophile [1]. In procurement and experimental design, it serves as the gold-standard reference material for selectively elevating endogenous anandamide (AEA) levels in the central nervous system and periphery. Unlike earlier generations of FAAH inhibitors, PF-3845 combines exquisite target selectivity with extended pharmacokinetic stability, making it the preferred chemical tool for isolating FAAH-dependent pathways in neuroinflammatory, nociceptive, and metabolic research without confounding off-target lipidomic alterations [2].

Substituting PF-3845 with first-generation FAAH inhibitors like URB597 or dual FAAH/MAGL inhibitors like JZL195 introduces severe methodological risks in preclinical workflows [1]. Legacy carbamates such as URB597 suffer from short in vivo half-lives and off-target inhibition of hepatic carboxylesterases, requiring frequent redosing and skewing metabolic data [2]. Conversely, utilizing dual inhibitors or non-selective MAGL inhibitors triggers massive accumulations of 2-arachidonoylglycerol (2-AG), leading to rapid CB1 receptor desensitization, cross-tolerance, and profound motor impairments such as catalepsy [3]. Procuring PF-3845 ensures sustained, isolated AEA elevation, safeguarding behavioral and pharmacological assays from psychotropic and motor-related artifacts.

In Vivo Pharmacokinetic Stability and Dosing Frequency

PF-3845 demonstrates superior pharmacokinetic stability compared to legacy inhibitors, maintaining peak brain anandamide (AEA) levels for up to 24 hours following a single 10 mg/kg administration [1]. In contrast, the first-generation inhibitor URB597 exhibits a significantly shorter functional half-life and rapid systemic clearance, necessitating multiple daily doses to maintain target engagement[2].

Evidence DimensionDuration of sustained brain AEA elevation
Target Compound DataPF-3845 (>24 hours post-dose)
Comparator Or BaselineURB597 (Short half-life, transient elevation)
Quantified DifferencePF-3845 enables once-daily dosing while URB597 requires frequent readministration.
ConditionsIn vivo murine models (10 mg/kg systemic dosing)

Extended pharmacokinetic stability simplifies in vivo handling and dosing workflows, reducing animal stress and ensuring stable baselines for chronic studies.

Enzymatic Selectivity and Purity-Linked Reproducibility

PF-3845 exhibits a Ki of 230 nM for FAAH with negligible activity against FAAH-2, MAGL, and ABHD6 (IC50 > 10 µM) [1]. Furthermore, it avoids the off-target hepatic carboxylesterase inhibition characteristic of URB597 [2]. This strict selectivity profile prevents unintended lipidomic cross-talk that frequently confounds data when using less refined inhibitors.

Evidence DimensionOff-target enzyme inhibition (MAGL, ABHD6, Carboxylesterases)
Target Compound DataPF-3845 (Negligible off-target activity, IC50 > 10 µM)
Comparator Or BaselineURB597 (Inhibits carboxylesterases) / JZL195 (Inhibits MAGL at 4 nM)
Quantified DifferencePF-3845 isolates the FAAH pathway without altering 2-AG or other esterase substrates.
ConditionsIn vitro recombinant enzyme assays and activity-based protein profiling (ABPP)

High selectivity guarantees that experimental readouts are strictly FAAH-dependent, preventing costly misinterpretation of metabolic or behavioral data.

Behavioral Assay Compatibility and Lack of Motor Impairment

In behavioral pharmacology workflows, PF-3845 (10 mg/kg) produces robust antinociception without inducing catalepsy or hypomotility [1]. Conversely, the dual FAAH/MAGL inhibitor JZL195 (20 mg/kg) induces profound catalepsy and THC-like psychotropic responses due to additive endocannabinoid cross-talk [1].

Evidence DimensionInduction of catalepsy (bar test) and hypomotility
Target Compound DataPF-3845 (No catalepsy or motor impairment)
Comparator Or BaselineJZL195 (Robust catalepsy and hypomotility)
Quantified DifferencePF-3845 maintains normal motor function, whereas JZL195 severely impairs it.
ConditionsMurine tetrad test for cannabinoid-induced behaviors

Procuring a selective inhibitor like PF-3845 is mandatory for pain and anxiety models where motor impairment would invalidate the behavioral readouts.

Blood-Brain Barrier (BBB) Penetrance and CNS Workflow Fit

PF-3845 readily crosses the blood-brain barrier to achieve high central nervous system target occupancy, effectively elevating brain AEA levels to modulate neuroinflammation [1]. This contrasts sharply with URB937, a peripherally restricted FAAH inhibitor that fails to access the brain and only modulates peripheral endocannabinoid tone [2].

Evidence DimensionCentral Nervous System (CNS) target engagement
Target Compound DataPF-3845 (High brain penetrance and central FAAH inhibition)
Comparator Or BaselineURB937 (Peripherally restricted, no central FAAH inhibition)
Quantified DifferencePF-3845 is suitable for CNS indications, whereas URB937 is strictly for peripheral targets.
ConditionsSystemic administration followed by LC-MS/MS quantification of brain lipid amides

Buyers targeting neurological or psychiatric indications must select PF-3845 over peripherally restricted analogs to ensure the active pharmaceutical ingredient reaches the brain.

Long-Term In Vivo Endocannabinoid Profiling

Due to its 24-hour half-life and once-daily dosing suitability, PF-3845 is the optimal choice for chronic studies requiring stable, long-term elevation of anandamide without CB1 receptor desensitization [1].

Neuroinflammation and Traumatic Brain Injury (TBI) Models

Because it readily crosses the blood-brain barrier and lacks motor-impairing side effects, PF-3845 is ideal for evaluating neuroprotective and anti-inflammatory pathways in CNS injury models [2].

Baseline Control for Polypharmacology Development

When developing next-generation dual-target drugs (e.g., sEH/FAAH or COX-2/FAAH inhibitors), PF-3845 serves as the mandatory highly selective reference standard to isolate FAAH-specific baseline effects [3].

Behavioral Pharmacology of Pain and Anxiety

Its inability to induce catalepsy or hypomotility makes PF-3845 the preferred procurement choice for nociceptive and anxiolytic assays where motor deficits would confound functional readouts [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

456.17731048 Da

Monoisotopic Mass

456.17731048 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3PW846TYN

Other CAS

1196109-52-0

Wikipedia

PF-3845

Dates

Last modified: 08-15-2023
1: Ramesh D, Ross GR, Schlosburg JE, Owens RA, Abdullah RA, Kinsey SG, Long JZ, Nomura DK, Sim-Selley LJ, Cravatt BF, Akbarali HI, Lichtman AH. Blockade of endocannabinoid hydrolytic enzymes attenuates precipitated opioid withdrawal symptoms in mice. J Pharmacol Exp Ther. 2011 Oct;339(1):173-85. Epub 2011 Jun 30. PubMed PMID: 21719468; PubMed Central PMCID: PMC3186294.
2: Kinsey SG, Nomura DK, O'Neal ST, Long JZ, Mahadevan A, Cravatt BF, Grider JR, Lichtman AH. Inhibition of monoacylglycerol lipase attenuates nonsteroidal anti-inflammatory drug-induced gastric hemorrhages in mice. J Pharmacol Exp Ther. 2011 Sep;338(3):795-802. Epub 2011 Jun 9. PubMed PMID: 21659471; PubMed Central PMCID: PMC3164340.
3: Booker L, Kinsey SG, Abdullah RA, Blankman JL, Long JZ, Ezzili C, Boger DL, Cravatt BF, Lichtman AH. The FAAH Inhibitor PF-3845 Acts in the Nervous System to Reverse Lipopolysaccharide-induced Tactile Allodynia in Mice. Br J Pharmacol. 2011 Apr 20. doi: 10.1111/j.1476-5381.2011.01445.x. [Epub ahead of print] PubMed PMID: 21506952.
4: Kinsey SG, O'Neal ST, Long JZ, Cravatt BF, Lichtman AH. Inhibition of endocannabinoid catabolic enzymes elicits anxiolytic-like effects in the marble burying assay. Pharmacol Biochem Behav. 2011 Mar;98(1):21-7. Epub 2010 Dec 8. PubMed PMID: 21145341; PubMed Central PMCID: PMC3034086.
5: Long JZ, LaCava M, Jin X, Cravatt BF. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase. J Lipid Res. 2011 Feb;52(2):337-44. Epub 2010 Nov 19. PubMed PMID: 21097653; PubMed Central PMCID: PMC3023554.
6: Kinsey SG, Long JZ, Cravatt BF, Lichtman AH. Fatty acid amide hydrolase and monoacylglycerol lipase inhibitors produce anti-allodynic effects in mice through distinct cannabinoid receptor mechanisms. J Pain. 2010 Dec;11(12):1420-8. Epub 2010 Jun 16. PubMed PMID: 20554481; PubMed Central PMCID: PMC2962430.
7: Mileni M, Kamtekar S, Wood DC, Benson TE, Cravatt BF, Stevens RC. Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation. J Mol Biol. 2010 Jul 23;400(4):743-54. Epub 2010 May 21. PubMed PMID: 20493882; PubMed Central PMCID: PMC3014312.
8: Ahn K, Johnson DS, Mileni M, Beidler D, Long JZ, McKinney MK, Weerapana E, Sadagopan N, Liimatta M, Smith SE, Lazerwith S, Stiff C, Kamtekar S, Bhattacharya K, Zhang Y, Swaney S, Van Becelaere K, Stevens RC, Cravatt BF. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009 Apr 24;16(4):411-20. PubMed PMID: 19389627; PubMed Central PMCID: PMC2692831.

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